molecular formula C10H14N2O5 B8188713 4-tert-Butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester

4-tert-Butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester

Cat. No.: B8188713
M. Wt: 242.23 g/mol
InChI Key: INBJJDFOHBVEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester is a heterocyclic compound featuring an oxazole core substituted at position 4 with a tert-butoxycarbonyl (Boc)-protected amino group and at position 2 with a methyl ester. The Boc group enhances stability during synthetic processes, making the compound valuable as an intermediate in pharmaceutical chemistry, particularly for peptide mimetics and bioactive molecule synthesis. Its molecular formula is C₁₀H₁₆N₂O₅, with a molecular weight of 244.25 g/mol (calculated). The oxazole ring’s aromaticity and electron-deficient nature influence reactivity, while the ester and Boc groups enable selective functionalization .

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-10(2,3)17-9(14)12-6-5-16-7(11-6)8(13)15-4/h5H,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBJJDFOHBVEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=COC(=N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration Mechanism

β-Hydroxy amides undergo acid-catalyzed dehydration to form oxazolines, with subsequent oxidation via MnO₂ involving single-electron transfer (SET) to yield oxazoles.

Role of Silver Catalysts

AgClO₄ activates the oxazole’s C–H bond, enabling nucleophilic attack by Boc-protected amines. The mechanism proceeds via a six-membered transition state, minimizing side reactions.

Challenges and Optimization Strategies

Boc Group Stability

The Boc group is susceptible to acidolysis during cyclization. Solutions include:

  • Mild Conditions : Use TFA (0.1 M) in DCM at 0°C.

  • Steric Shielding : Introduce tert-butyl esters to delay cleavage.

Purification Challenges

Oxazole esters often co-elute with byproducts. Gradient HPLC (C18 column, 0.1% formic acid/acetonitrile) resolves impurities, achieving ≥98% purity .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and other fields .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. Its unique oxazole structure enables it to participate in various chemical reactions, including oxidation and substitution, making it a valuable building block in organic chemistry.

Reaction Mechanisms

  • Oxidation: The conversion of oxazolines to oxazoles can be achieved using reagents like manganese dioxide.
  • Substitution Reactions: The oxazole ring can undergo substitution reactions with various nucleophiles, allowing for the introduction of diverse functional groups.

Antimicrobial Properties
Research indicates that 4-tert-butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester exhibits notable antimicrobial activity. A study measured its Minimum Inhibitory Concentration (MIC) against common bacterial strains:

CompoundMIC (µg/ml) against Staphylococcus aureusMIC (µg/ml) against Escherichia coli
This compound2015
Ampicillin3027

These findings suggest that the compound may be as effective as established antibiotics against certain pathogens.

Anticancer Potential
In vitro studies have explored the anticancer potential of this compound. It has demonstrated the ability to inhibit the proliferation of cancer cell lines by affecting their invasion capabilities rather than inducing direct cytotoxicity. This mechanism may involve modulation of critical signaling pathways associated with cancer progression.

Case Studies

  • Study on Antimicrobial Efficacy: A comprehensive evaluation of various oxazole derivatives, including this compound, revealed significant activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics.
  • Anticancer Research: Investigations into the effects of oxazole derivatives on human cancer cell lines indicated that while these compounds did not significantly affect cell proliferation, they reduced invasive abilities, suggesting a potential role in cancer therapy.

Industrial Applications

Pharmaceutical Production
The compound is utilized in the pharmaceutical industry for the production of various fine chemicals and therapeutic agents. Its stability and reactivity make it an ideal candidate for further functionalization in drug development processes.

Mechanism of Action

The mechanism of action of 4-tert-Butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The oxazole ring system is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the oxazole ring.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs:

Methyl 2-(tert-Butyl)oxazole-4-carboxylate ()

(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester ()

4-tert-Butoxycarbonylamino-1-methyl-1H-imidazole-2-carboxylic acid ()

Table 1: Key Properties of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Key Applications
4-tert-Butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester C₁₀H₁₆N₂O₅ 244.25 Oxazole, Boc-amino, methyl ester Polar aprotic solvents (e.g., DCM, ethyl acetate) Peptide synthesis, bioactive intermediates
Methyl 2-(tert-Butyl)oxazole-4-carboxylate C₉H₁₃NO₃ 183.20 Oxazole, tert-butyl, methyl ester Organic solvents (inferred) Medicinal chemistry building blocks
(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester C₁₆H₂₃NO₃ 277.36 Oxazolidine, benzyl, tert-butyl, methyl ester Acetone, DCM, ethyl acetate, methanol Chiral auxiliaries, asymmetric synthesis
4-tert-Butoxycarbonylamino-1-methyl-1H-imidazole-2-carboxylic acid C₁₀H₁₅N₃O₄ 241.25 Imidazole, Boc-amino, methyl ester Polar aprotic solvents (inferred) Enzyme inhibitors, drug candidates
Oxazole vs. Oxazolidine ( vs. Target Compound)
  • Oxazole: Aromatic, planar, and electron-deficient, enabling participation in cycloaddition reactions. The Boc-amino group offers hydrolytic stability under basic conditions, ideal for stepwise synthesis.
  • Oxazolidine : Saturated ring with a chiral center (), enhancing stereochemical control in asymmetric catalysis. However, reduced aromaticity limits conjugation-driven reactivity .
Oxazole vs. Imidazole ( vs. Target Compound)
  • Imidazole (): Contains two nitrogen atoms, increasing basicity and hydrogen-bonding capability. This makes imidazole derivatives more suitable for targeting biological receptors (e.g., enzyme active sites).
  • Oxazole : Lower basicity due to electron-withdrawing oxygen, favoring applications in electron-deficient systems or photophysical materials .
Substituent Effects
  • The Boc group in the target compound provides steric protection for the amino group, contrasting with the benzyl group in , which introduces bulkiness and chirality.
  • The tert-butyl group in ’s oxazole derivative enhances lipophilicity but lacks the Boc group’s versatility in deprotection strategies .

Biological Activity

4-tert-Butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C10H14N2O5C_{10}H_{14}N_{2}O_{5}, and it has garnered attention for its biological activities, particularly in antimicrobial and anticancer research.

The compound is synthesized through various methods, including cyclodehydration of β-hydroxy amides. The tert-butoxycarbonyl (Boc) group enhances the stability and reactivity of the molecule, making it a valuable intermediate in organic synthesis .

The biological activity of 4-tert-butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester can be attributed to its oxazole ring, which interacts with several biological targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that oxazole derivatives, including 4-tert-butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester, exhibit antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented. For instance:

CompoundMIC (µg/ml) against Staphylococcus aureusMIC (µg/ml) against Escherichia coli
4-tert-butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester2015
Ampicillin3027

These results suggest that this compound can be as effective as standard antibiotics .

Anticancer Activity

The anticancer potential of the compound has been explored through in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines, particularly by affecting cell invasion capabilities rather than direct cytotoxicity. This mechanism may involve the modulation of signaling pathways critical for cancer progression .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several oxazole derivatives, including the target compound. Results demonstrated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics .
  • Anticancer Research : Another study focused on the effects of oxazole derivatives on human cancer cell lines. The findings indicated that while these compounds did not significantly affect cell proliferation, they reduced invasive abilities, suggesting a potential role in cancer therapy .

Q & A

Q. What are the optimized synthetic routes for 4-tert-Butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester, and how can reaction yields be improved?

Answer: The synthesis of this compound typically involves two key steps: (1) condensation of a Boc-protected amine with an oxazole precursor and (2) esterification of the carboxylic acid moiety. For example, analogous heterocyclic esters (e.g., ethyl 2-benzothiazolecarboxylate) are synthesized via condensation of 2-aminobenzenethiol with diethyl oxalate under mild conditions (room temperature, 12–24 hours) . To improve yields:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
  • Catalysis : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI for esterification.
  • Temperature control : Maintain temperatures below 40°C to prevent Boc-group cleavage .

Q. What purification techniques are effective for isolating 4-tert-Butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester from complex reaction mixtures?

Answer: Chromatographic methods are critical due to the compound’s polarity and sensitivity:

  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc).
  • HPLC : For high-purity isolation, employ reverse-phase C18 columns with acetonitrile/water mobile phases.
  • Crystallization : Tert-butyl esters often crystallize from diethyl ether or hexane mixtures .

Q. What spectroscopic methods are most reliable for characterizing the structure and purity of this compound?

Answer:

  • NMR : ¹H NMR confirms Boc-group integrity (δ 1.2–1.4 ppm for tert-butyl protons) and oxazole ring protons (δ 7.5–8.5 ppm).
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (oxazole C=N).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).
  • HPLC-PDA : Purity >95% confirmed at 254 nm .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) protecting group influence the reactivity of the oxazole ring in subsequent derivatization reactions?

Answer: The Boc group:

  • Steric hindrance : Shields the amine, reducing undesired nucleophilic attacks on the oxazole ring.
  • Electronic effects : Stabilizes intermediates during coupling reactions (e.g., Suzuki-Miyaura cross-coupling).
  • Selectivity : Enables regioselective functionalization of the oxazole’s 2- or 4-position. For example, Boc-protected analogs show higher yields in Pd-catalyzed arylations compared to unprotected derivatives .

Q. What strategies can mitigate competing side reactions during the coupling of the Boc-protected amine with the oxazole carboxylic acid moiety?

Answer:

  • Activation of carboxylic acid : Pre-activate the acid as an acyl chloride or mixed anhydride to minimize racemization.
  • Low-temperature coupling : Perform reactions at 0–5°C to suppress Boc-group decomposition.
  • Additive use : Include HOBt (hydroxybenzotriazole) or DMAP (dimethylaminopyridine) to enhance coupling efficiency .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

Answer:

  • DFT calculations : Model hydrolysis pathways of the ester and Boc groups. For instance, ester bonds hydrolyze faster at pH < 3 or pH > 10, while Boc cleavage occurs at pH 2–4.
  • Molecular dynamics (MD) : Simulate degradation kinetics at elevated temperatures (e.g., 40–60°C). Data from similar esters suggest a half-life of ~48 hours at pH 7.4 and 25°C .

Q. What are the mechanistic implications of substituent effects on the oxazole ring for biological activity, based on SAR studies?

Answer:

  • Electron-withdrawing groups (EWGs) : Substituents like -NO₂ or -CF₃ at the oxazole’s 4-position enhance metabolic stability but reduce solubility.
  • Hydrophobic substituents : tert-Butyl or benzyl groups improve membrane permeability. For example, methyl esters with Boc-protected amines show higher cellular uptake in pharmacokinetic assays .

Key Methodological Insights

Parameter Optimal Conditions References
Synthesis Solvent DMF or THF (anhydrous)
Coupling Agent EDCI/HOBt in dichloromethane
Purification Flash chromatography (20–50% EtOAc/hexane)
Stability Store at –20°C under inert atmosphere

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.